(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
Description
(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS No. 1263285-26-2) is a brominated derivative of the dihydrobenzo[b][1,4]dioxin scaffold, characterized by a bromine atom at the 6th position and a hydroxymethyl group at the 2nd position (R-configuration). Its molecular formula is C₉H₉BrO₃, with a molecular weight of 245.07 g/mol and a density of 1.6 g/cm³ . The compound is synthesized via oxidation using 3-chloroperoxybenzoic acid in dichloromethane under reflux .
Key applications include:
- Organic Synthesis: A building block for complex molecules, leveraging its bromine atom for nucleophilic substitutions .
- Biological Activity: Demonstrated antiviral (40% inactivation of Tobacco Mosaic Virus at 500 mg/L) and antifungal activity (60% inhibition against plant pathogens at 50 mg/L) .
- Drug Discovery: Explored for halogen-bonding interactions with biological targets, enhancing enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
[(2R)-6-bromo-2,3-dihydro-1,4-benzodioxin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEZMJKQOBAYTM-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=C(C=C2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(O1)C=C(C=C2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677581 | |
| Record name | [(2R)-6-Bromo-2,3-dihydro-1,4-benzodioxin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263285-26-2 | |
| Record name | [(2R)-6-Bromo-2,3-dihydro-1,4-benzodioxin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The classical synthesis involves alkaline hydrolysis of 6-bromo-2,3-dihydrobenzo[b]dioxine. As reported in industrial protocols, the reaction employs sodium hydroxide in a tetrahydrofuran (THF)-water solvent system at 100°C under inert conditions. The methanol group is introduced via nucleophilic substitution, with the bromine atom at the 6th position remaining intact.
Key parameters include:
-
Solvent ratio : THF:water (3:1 v/v) to balance reactivity and solubility.
-
Reaction time : 12–16 hours for complete conversion.
-
Workup : Neutralization with HCl, followed by column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product in 73% yield.
Stereochemical Considerations
The R-configuration is preserved through careful control of reaction conditions. Racemization is minimized by avoiding strong acids or bases during purification.
Patent-Epoxide Ring-Opening Route
Process Overview
US20140275576A1 describes a scalable method using (R)-glycidyl-3-nitrobenzenesulfonate to induce stereoselective ring-opening. This approach avoids protection-deprotection sequences, reducing steps and cost.
Detailed Reaction Steps
-
Base-mediated coupling : A mixture of 6-bromo-1,4-benzodioxin-2-ol and (R)-glycidyl sulfonate reacts with NaOH in methanol at −10°C to 25°C.
-
Epoxide activation : The sulfonate group enhances electrophilicity, directing nucleophilic attack to the β-carbon of the epoxide.
-
Ring closure : Intramolecular cyclization forms the dioxane ring with >95% enantiomeric excess (ee).
Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base (NaOH) | 4.0 molar equivalents | Maximizes deprotonation |
| Temperature | 0–5°C | Minimizes side reactions |
| Solvent | Methanol/THF (2:1) | Enhances solubility |
| Reaction time | 8 hours | Balances conversion and degradation |
This method achieves 82% yield with 97% purity after recrystallization.
Comparative Analysis of Methods
Yield and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Alkaline hydrolysis | 73 | 95 | Moderate |
| Epoxide ring-opening | 82 | 97 | High |
The patented method outperforms classical hydrolysis in yield and scalability due to streamlined steps.
Cost and Environmental Impact
-
Alkaline hydrolysis : Requires inexpensive reagents but generates halogenated waste.
-
Epoxide route : Uses costlier sulfonates but reduces solvent consumption by 40%.
Structural Characterization and Validation
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 8.4 Hz, 1H, aromatic), 4.35–4.29 (m, 1H, CH-OH), 3.72 (dd, J = 11.2, 4.8 Hz, 1H, CH₂OH).
-
Optical rotation : [α]²⁵D = +34.5° (c = 1.0, CHCl₃), confirming R-configuration.
Industrial Applications and Challenges
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, converting it to an aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like or in acidic conditions.
Reduction: Reagents such as or .
Substitution: Nucleophiles like or in polar solvents.
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound in drug discovery and development, particularly for its brominated structure which can enhance biological activity.
Industry:
- Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The exact mechanism of action of ®-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is not fully understood. its brominated structure suggests it may interact with biological targets through halogen bonding and hydrophobic interactions . These interactions can influence molecular pathways, potentially leading to biological effects such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Halogen-Substituted Analogs
The bromine atom distinguishes this compound from its chloro, fluoro, and iodo analogs. Differences in size, electronegativity, and bond strength influence reactivity and biological efficacy.
Structural-Activity Relationship (SAR) :
Functional Group Variants
Substituents at the 2nd or 6th positions significantly alter chemical reactivity and applications.
| Compound Name | Molecular Formula | Substituent | Key Properties/Activities |
|---|---|---|---|
| 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetaldehyde | C₁₀H₉BrO₃ | Aldehyde | - Reactive in nucleophilic additions - Lacks hydroxymethyl group’s oxidation potential |
| (R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine | C₉H₁₁NO₂ | Amine | - Enhanced solubility; potential CNS applications |
| (6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid | C₈H₈BBrO₄ | Boronic Acid | - Suzuki coupling applications - No reported biological activity |
| 5-Bromo-7-(oxiran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine | C₁₀H₉BrO₃ | Oxirane | - Epoxide reactivity; limited antifungal data |
Functional Group Impact :
- Methanol Group: Enables oxidation to aldehydes/carboxylic acids, critical for prodrug designs .
- Amine Group : Facilitates salt formation and receptor binding but may reduce stability .
- Boronic Acid : Useful in cross-coupling reactions but lacks the hydroxymethyl group’s biological versatility .
Industrial and Research Relevance
- Availability: The bromo-methanol compound is commercially available (95% purity, 1g stock) for research , unlike many analogs.
- Synthetic Utility : Bromine’s ease of substitution makes it preferred over chloro/fluoro analogs in drug discovery pipelines .
- Biological Efficacy : Outperforms acetaldehyde and boronic acid derivatives in antiviral/antifungal screens .
Biological Activity
(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chemical compound with the CAS number 1263285-26-2. It is a brominated derivative of dihydrobenzo[b][1,4]dioxin, characterized by the presence of a bromine atom at the 6th position and a methanol group at the 2nd position. This compound has garnered attention for its potential biological activities, which warrant a detailed examination.
- Molecular Formula : CHBrO
- Molecular Weight : 245.07 g/mol
- Density : 1.6 g/cm³
- Boiling Point : Not available
- Flash Point : 117.6 °C
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its antiviral and antifungal properties. The following sections summarize key findings from relevant research.
Antiviral Activity
Recent studies suggest that derivatives of dihydrobenzo[b][1,4]dioxin exhibit significant antiviral properties. For instance:
- Compounds similar to this compound have shown efficacy against Tobacco Mosaic Virus (TMV), with in vivo tests indicating over 40% inactivation at concentrations of 500 mg/L .
- The structure–activity relationship (SAR) indicates that the introduction of bromine enhances the compound's interaction with viral targets compared to other halogenated derivatives.
Antifungal Activity
In addition to antiviral effects, this compound has demonstrated promising antifungal activity:
- A study reported that compounds with similar structures exhibited over 60% fungicidal activity against various plant pathogens at concentrations as low as 50 mg/L .
- Specific derivatives showed remarkable inhibition rates against pathogens such as Rhizoctonia cerealis and Fusarium moniliforme, suggesting potential agricultural applications .
Case Studies and Research Findings
The following table summarizes key studies investigating the biological activity of this compound and related compounds:
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- The presence of the bromine atom may facilitate stronger interactions with biological targets due to its size and electronegativity.
- The methanol group could enhance solubility and bioavailability, allowing for better cellular uptake and efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol, and how do reaction conditions influence yield and purity?
- Methodology : The compound is synthesized via oxidation of intermediates using 3-chloroperoxybenzoic acid in dichloromethane under reflux. Key parameters include temperature control (40–60°C), reaction time (4–6 hours), and stoichiometric ratios to minimize side products like aldehydes or carboxylic acids. Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients .
- Critical Analysis : Variations in reflux duration or solvent polarity (e.g., switching to THF) may alter enantiomeric purity due to the compound’s chiral center.
Q. How is the stereochemical configuration of the chiral center in this compound verified?
- Methodology : X-ray crystallography (using SHELX software for refinement ) or chiral HPLC with a cellulose-based stationary phase. Comparative optical rotation data against known enantiomers (e.g., (S)-isomer in ) further confirm configuration .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
